{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone
Overview
Description
PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.
Scientific Research Applications
Synthesis and Discovery in Medicinal Chemistry
A significant application of compounds structurally similar to the specified chemical is in the synthesis and discovery of new pharmaceutical compounds. For instance, a study describes a dipolar cycloaddition reaction to create novel P2X7 antagonists, which are important in treating mood disorders. The study developed robust compounds with potential for clinical trials (Chrovian et al., 2018).
Antagonist and Antimicrobial Activities
Compounds with similar structures have been explored for their antagonist activities against receptors like 5-HT2 and alpha 1. A study conducted in 1992 discovered compounds with potent 5-HT2 antagonist activity, which could have implications in treating conditions related to serotonin receptors (Watanabe et al., 1992). Additionally, derivatives of these compounds have shown significant antimicrobial activities, as demonstrated by a study synthesizing new derivatives and testing them against various microbial strains (Bassyouni et al., 2012).
Biological Activity Screening
Other research has focused on synthesizing and screening for biological activity. For example, a study synthesized fluorine-substituted derivatives and screened them for biological activity, highlighting the compound's potential utility in medicinal chemistry (Jadhav et al., 2015).
Exploration of Novel Synthetic Routes
Innovative synthetic methods have been developed to create structurally related compounds. For instance, a study presented a novel synthesis method for fluorinated heterocyclic scaffolds, potentially attractive for further pharmaceutical applications (Revanna et al., 2013).
properties
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone | |
CAS RN |
1421502-62-6 | |
Record name | PF-06263276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06263276 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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